Product packaging for Lithium 2-(oxetan-3-yl)acetate(Cat. No.:CAS No. 1416271-19-6)

Lithium 2-(oxetan-3-yl)acetate

Cat. No.: B2356798
CAS No.: 1416271-19-6
M. Wt: 122.05
InChI Key: QDKVGCIEJZZGBL-UHFFFAOYSA-M
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Description

Contextual Significance of Oxetane (B1205548) Derivatives in Contemporary Organic and Materials Chemistry

Oxetanes, which are four-membered cyclic ethers, have garnered substantial interest in contemporary chemical sciences, particularly in medicinal chemistry and materials science. nih.govnih.gov The incorporation of the oxetane motif into molecules is a strategy frequently employed to modulate physicochemical properties. beilstein-journals.org In drug discovery, for instance, oxetanes are often used as isosteric replacements for gem-dimethyl and carbonyl groups, which can lead to improved metabolic stability, aqueous solubility, and other desirable "drug-like" properties. nih.govbeilstein-journals.orgresearchgate.net The small, polar, and three-dimensional nature of the oxetane ring makes it an attractive structural element for enhancing molecular complexity and target selectivity. nih.gov

Beyond their role as stable structural motifs, oxetanes are also valuable synthetic intermediates, prone to ring-opening and ring-expansion reactions that allow for the construction of other complex heterocyclic systems. researchgate.net The strained nature of the four-membered ring drives these transformations, providing a versatile platform for synthetic chemists. researchgate.netacs.org This dual character—as a stable property-enhancing group and a reactive intermediate—has spurred extensive research into novel synthetic methodologies for creating and functionalizing oxetane derivatives. nih.govacs.orgacs.org Their application extends to the synthesis of bioactive natural products and the development of new polymers and ionic liquids. researchgate.netsmolecule.com

Overview of Organolithium Compounds in Modern Synthetic Methodologies

Organolithium compounds are a cornerstone of modern synthetic chemistry, characterized by a highly polar carbon-lithium bond. numberanalytics.comnumberanalytics.com This polarity renders them powerful nucleophiles and strong bases, making them indispensable reagents for a vast array of chemical transformations. numberanalytics.comsolubilityofthings.comsigmaaldrich.com Since their discovery, organolithium reagents have become essential tools for the formation of carbon-carbon and carbon-heteroatom bonds, which is a fundamental process in the construction of complex organic molecules. numberanalytics.comresearchgate.net

Their high reactivity and versatility are leveraged across numerous sectors, including the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com In synthetic strategies, they are frequently used for reactions such as nucleophilic additions, substitutions, and metalation reactions. smolecule.comsigmaaldrich.com The ability of organolithium reagents to facilitate the construction of intricate molecular architectures makes them vital in both academic research and industrial-scale chemical production. sigmaaldrich.comresearchgate.net Despite their utility, their high reactivity necessitates careful handling, often requiring anhydrous conditions and inert atmospheres. smolecule.com

Research Landscape and Knowledge Gaps Pertaining to Lithium 2-(oxetan-3-yl)acetate

The specific research landscape for this compound is relatively sparse, with much of the available information derived from chemical supplier data and the general chemistry of its parent classes. The compound is primarily recognized as a stable, storable form of 2-(oxetan-3-yl)acetic acid. acs.orgacs.org Research has shown that certain oxetane-carboxylic acids are inherently unstable and prone to isomerization into lactones, especially upon heating or during storage. acs.orgacs.org The formation of the corresponding lithium salt provides a stable alternative that can be stored for extended periods and used in subsequent synthetic steps. acs.org

While general synthesis methods like the deprotonation of the corresponding acid or metalation of oxetane derivatives are documented, detailed studies on the reaction kinetics, optimization, and specific applications of this compound are not widely published. smolecule.com Its potential use as a building block in organic synthesis, medicinal chemistry, and materials science has been suggested, but its specific biological activities and interactions remain largely unexplored, representing a significant knowledge gap. smolecule.com The current body of literature points more towards its availability as a research chemical rather than a compound that has been extensively studied for specific applications, highlighting a need for more comprehensive research to understand its full potential and impact. dtu.dkresearchgate.net

Table 1: Chemical Properties of this compound

Property Value Source
CAS Number 1416271-19-6 sigmaaldrich.com
Molecular Weight 122.05 g/mol sigmaaldrich.com
IUPAC Name This compound sigmaaldrich.com
InChI Key QDKVGCIEJZZGBL-UHFFFAOYSA-M sigmaaldrich.com
Physical Form White to almost white powder/crystal sigmaaldrich.comtcichemicals.com
Purity >95% or >98% depending on supplier sigmaaldrich.comtcichemicals.com

Interdisciplinary Relevance of this compound in Chemical Sciences

The interdisciplinary relevance of this compound stems from the combined attributes of the oxetane ring and the organolithium salt functionality. Its potential as a synthetic building block makes it a person of interest in several fields.

Organic Synthesis: As a stable source of the 2-(oxetan-3-yl)acetate carbanion or its synthetic equivalent, the compound is a valuable intermediate. smolecule.com It can be used in nucleophilic reactions to introduce the oxetane-containing moiety into larger, more complex molecules. smolecule.com

Medicinal Chemistry: Given the established role of oxetanes in improving the pharmacokinetic profiles of drug candidates, this compound serves as a key reagent for incorporating this desirable scaffold. nih.govacs.org Its use allows medicinal chemists to systematically modify lead compounds to enhance properties like solubility and metabolic stability. nih.gov

Materials Science: The unique structure and reactivity of the compound suggest potential applications in the design of new materials. smolecule.com It could be explored as a monomer or modifier in the synthesis of specialized polymers or as a component in the formulation of novel ionic liquids with tailored properties. smolecule.com

The compound thus sits (B43327) at the intersection of synthetic methodology, drug discovery, and materials research, offering a versatile tool for chemists working across these disciplines.

Table 2: List of Mentioned Chemical Compounds

Compound Name
2-(Oxetan-3-yl)acetic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7LiO3 B2356798 Lithium 2-(oxetan-3-yl)acetate CAS No. 1416271-19-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

lithium;2-(oxetan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3.Li/c6-5(7)1-4-2-8-3-4;/h4H,1-3H2,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKVGCIEJZZGBL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1C(CO1)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7LiO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416271-19-6
Record name lithium(1+) ion 2-(oxetan-3-yl)acetate
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Synthetic Methodologies for Lithium 2 Oxetan 3 Yl Acetate

Metalation Techniques for Oxetan-3-yl Derivatives

Metalation of the oxetane (B1205548) ring is a key strategy for functionalization. acs.org This involves the direct replacement of a hydrogen atom with a metal, typically lithium, to create a reactive organometallic intermediate.

Direct C-H metalation offers an efficient route to functionalized oxetanes. The oxetane ring itself can act as a directed metalation group (DMG), facilitating regioselective lithiation. rsc.org For instance, 2-aryloxetanes can be selectively functionalized at the ortho-position of the aryl group using organolithium bases like s-BuLi. rsc.org While direct C-H metalation on the oxetane ring itself is challenging, the use of activating groups, such as a sulfonyl group, can aid deprotonation on the ring. acs.orgresearchgate.net

Recent advancements have also demonstrated the ortho-lithiation of 3-oxetane pyridine (B92270) derivatives, where the oxetane ring directs the metalation to the 4-position of the pyridine ring. rsc.org Continuous flow technology has emerged as a valuable tool for generating and utilizing highly unstable intermediates like 3-oxetanyllithium from 3-iodooxetane, which would otherwise be difficult to handle in batch processes. nih.govacs.org

Metalation StrategySubstrateReagentOutcome
Directed ortho-Metalation2-Aryloxetanes-BuLiRegioselective functionalization of the aryl group. rsc.org
Directed ortho-Metalation3-Oxetane Pyridinen-BuLi/TMEDARegioselective functionalization at the 4-position of the pyridine ring. rsc.org
Lithium-Halogen Exchange3-IodooxetaneOrganolithium ReagentGeneration of unstable 3-oxetanyllithium. nih.govacs.org

The success of metalation reactions heavily relies on the careful optimization of reagent stoichiometry and reaction kinetics. For instance, in the generation of 3-oxetanyllithium using flow chemistry, the residence time for the lithium-halogen exchange and the stoichiometry of the organolithium reagent are critical parameters. nih.govacs.org An optimal generation time of approximately 50 milliseconds at -78 °C in THF was identified for the reaction of 3-iodooxetane. nih.govacs.org

In the case of directed ortho-metalation of 3-oxetane pyridines, a slight excess of n-BuLi in combination with a sub-stoichiometric amount of TMEDA was found to be effective. rsc.org The choice of base is also crucial; for example, while n-BuLi and t-BuLi were effective for the metalation of SAMP/RAMP hydrazones of oxetan-3-one, LDA gave lower deuterium (B1214612) incorporation. acs.org

Deprotonation Reactions Utilizing Strong Lithium Bases

Deprotonation of a suitable precursor is a direct method for the synthesis of Lithium 2-(oxetan-3-yl)acetate. This typically involves the use of a strong, non-nucleophilic lithium base.

Lithium bis(trimethylsilyl)amide (LiHMDS) is a highly effective, sterically hindered, non-nucleophilic base for deprotonation reactions. nordmann.globalwikipedia.orguga.edu It is particularly useful for generating enolates and other carbanions without the complication of nucleophilic addition to the substrate. wikipedia.orgorganicchemistrydata.org LiHMDS has been successfully employed in the deprotonation of arylsulfonyl tosylates to facilitate intramolecular cyclization to form oxetanes. researchgate.net Its conjugate acid has a pKa of approximately 26, making it a strong but manageable base for many organic transformations. wikipedia.org

Property of LiHMDSDescriptionReference
Basicity Strong, non-nucleophilic base. nordmann.globalwikipedia.org
Steric Hindrance Reduces the likelihood of nucleophilic attack. wikipedia.org
Solubility Soluble in a variety of organic solvents. wikipedia.org
Applications Deprotonation, enolate formation, ligand in coupling reactions. wikipedia.orgresearchgate.net

Besides LiHMDS, other organolithium reagents are instrumental in the selective deprotonation of oxetane derivatives. The choice of reagent often dictates the regioselectivity and efficiency of the reaction.

n-Butyllithium (n-BuLi): A widely used strong base for metalation. organicchemistrydata.org It has been successfully used for the ortho-lithiation of 3-oxetane pyridines. rsc.org

sec-Butyllithium (s-BuLi): A more potent and selective base than n-BuLi, often used for directed ortho-metalation reactions. organicchemistrydata.org It has been shown to be effective in the ortho-lithiation of 2-aryloxetanes. rsc.org

tert-Butyllithium (t-BuLi): A highly reactive and selective base, also used for metalation. organicchemistrydata.org It proved effective in forming the lithiated derivative of SAMP/RAMP hydrazones of oxetan-3-one. acs.org

Lithium Diisopropylamide (LDA): A strong, non-nucleophilic base commonly used for generating enolates. organicchemistrydata.orgwikipedia.org However, in some cases, it can be less effective than other organolithium reagents or lead to side reactions like ring-opening of the oxetane. rsc.org

The selection of the appropriate organolithium reagent is critical and often requires empirical optimization for a specific substrate and desired transformation.

Reaction Environment Optimization for Enhanced Synthetic Yields and Purity

Optimizing the reaction environment, including solvent, temperature, and reaction time, is paramount for achieving high yields and purity in the synthesis of this compound and its derivatives.

Cryogenic conditions, typically -78 °C, are often indispensable for handling unstable intermediates like 3-oxetanyllithium to prevent decomposition. nih.govacs.org The choice of solvent also plays a significant role. Tetrahydrofuran (THF) is a common solvent for these reactions due to its ability to solvate organolithium species and its low freezing point. rsc.orgnih.govacs.org In some instances, the addition of a co-solvent or additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the rate of metalation. rsc.orgorganicchemistrydata.org

The use of continuous flow microreactor systems has shown promise in controlling highly reactive and unstable intermediates by precisely managing residence times, which can be as short as milliseconds. acs.orgresearchgate.net This technology allows for rapid mixing and quenching, minimizing side reactions and improving product yields. researchgate.net For reflux conditions, anhydrous solvents and an inert atmosphere are necessary to prevent the decomposition of the reactive organolithium species and ensure the integrity of the final product. smolecule.com

Influence of Temperature and Pressure on Reaction Outcomes

Temperature plays a critical role in controlling the selectivity and yield of the synthesis. When using organolithium reagents, reactions are almost always conducted at low temperatures (e.g., -78 °C to 0 °C). wikipedia.org This is to prevent side reactions, such as the aforementioned cleavage of THF, and to control the high reactivity of the organolithium compound. The initial deprotonation of the carboxylic acid is a highly exothermic acid-base reaction, and low temperatures help to dissipate the heat generated, preventing thermal decomposition of the reactants or products.

For reactions involving lithium hydroxide (B78521), the temperature can influence the rate of reaction and the solubility of the resulting salt. google.comgoogle.com Heating can be used to ensure the complete dissolution of the carboxylic acid and promote the reaction to completion. google.com

Pressure is generally not a significant variable in the synthesis of this compound as the reactions are typically carried out in the liquid phase under atmospheric pressure. However, in carboxylation reactions where CO2 is a reagent, pressure can significantly influence the reaction's success. rsc.org

Table 2: Effect of Temperature on Reaction Parameters
Reagent SystemTypical Temperature RangeRationale
Organolithium Reagents (e.g., n-BuLi) in THF/Ether-78 °C to 0 °C- Prevents solvent degradation
  • Controls high reactivity and exothermicity
  • Minimizes side reactions
  • Lithium Hydroxide in WaterRoom Temperature to 100 °C- Increases solubility of reactants
  • Drives reaction to completion
  • Advanced Purification Methodologies for Research-Grade Material

    Obtaining this compound in a highly pure, research-grade form necessitates advanced purification techniques. The choice of method depends on the synthetic route used and the nature of the impurities.

    Recrystallization: This is a primary method for purifying solid organic salts. google.com The crude lithium salt is dissolved in a suitable hot solvent or solvent mixture in which it is sparingly soluble at room temperature. google.com As the solution cools, the pure salt crystallizes out, leaving impurities behind in the solvent. The selection of the appropriate solvent system is critical for successful recrystallization. For some lithium salts, forming a solvate complex with an organic solvent like dioxane, followed by crystallization and subsequent removal of the solvent under vacuum, is an effective purification strategy. google.com

    Washing: The purified crystals obtained from recrystallization are often washed with a cold, non-polar solvent in which the lithium salt is insoluble. This step removes any residual soluble impurities adhering to the crystal surface.

    Vacuum Drying: To remove the final traces of solvent and any moisture, the purified salt is dried under vacuum. google.com Heating under vacuum can be employed, but the temperature must be carefully controlled to prevent decomposition of the salt. google.com

    Chromatography: While less common for simple salts, chromatographic techniques could be employed if the impurities have significantly different polarities from the desired product.

    The purity of the final product is typically verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). mdpi.comsmolecule.com

    Mechanistic Investigations of Lithium 2 Oxetan 3 Yl Acetate Reactivity

    Detailed Exploration of Oxetane (B1205548) Ring Chemistry

    The four-membered oxetane ring is characterized by significant ring strain, rendering it susceptible to various ring-opening reactions. smolecule.comacs.org This inherent reactivity is a central feature of the chemistry of Lithium 2-(oxetan-3-yl)acetate.

    Mechanisms of Ring-Opening Polymerization Initiated by this compound

    Lithium salts are known to act as initiators or catalysts for the ring-opening polymerization (ROP) of cyclic ethers like oxetanes. nih.govpsu.edu The polymerization can proceed through either cationic or anionic pathways, and the specific mechanism initiated by this compound is a subject of detailed study.

    In a cationic ring-opening polymerization (CROP) , the lithium ion can function as a Lewis acid, coordinating to the oxygen atom of the oxetane ring. This coordination enhances the electrophilicity of the ring's carbon atoms, making them more susceptible to nucleophilic attack. The polymerization is then propagated by the successive attack of monomer molecules on the growing polymer chain. rsc.orgresearchgate.net The process is often characterized by an induction period followed by rapid polymerization. researchgate.net Some studies have explored the use of various lithium salts, such as LiBF₄, LiPF₆, and LiTFSI, as initiators for the CROP of oxetane derivatives. nih.gov

    Alternatively, an anionic ring-opening polymerization (AROP) can be initiated by a nucleophilic attack on one of the ring's carbon atoms. In the case of this compound, the carboxylate anion could potentially act as the initiating nucleophile. However, the nucleophilicity of the carboxylate is relatively weak. More commonly, anionic polymerization of oxetanes is initiated by stronger nucleophiles like organolithium reagents or alkoxides. researchgate.net

    A proposed plausible self-catalyzed cationic ring-opening polymerization mechanism suggests that in the presence of a hydroxyl group-containing oxetane and a lithium salt like LiFSI, the lithium salt can act as an H+ capturer, which then directly self-catalyzes the CROP. nih.gov

    Table 1: Comparison of Cationic and Anionic Ring-Opening Polymerization of Oxetanes

    FeatureCationic Ring-Opening Polymerization (CROP)Anionic Ring-Opening Polymerization (AROP)
    Initiator Lewis acids (e.g., Li⁺), protic acidsStrong nucleophiles (e.g., organolithiums, alkoxides)
    Mechanism Activation of the oxetane ring by coordination to the oxygen atom, followed by nucleophilic attack.Direct nucleophilic attack on a ring carbon atom.
    Propagation Attack of monomer on the activated growing chain end (oxonium ion).Attack of the growing alkoxide chain end on a monomer molecule.
    Key Intermediates Secondary or tertiary oxonium ions. researchgate.netAlkoxide chain ends. researchgate.net

    Isomerization Pathways and Product Characterization

    The strained oxetane ring in 2-(oxetan-3-yl)acetic acid and its derivatives is prone to isomerization, particularly under thermal or acidic/basic conditions. smolecule.com

    A significant reaction pathway for oxetane-carboxylic acids is their isomerization into cyclic lactones. acs.org This intramolecular rearrangement is thought to proceed via a nucleophilic attack of the carboxylate group on one of the oxetane ring's carbon atoms. This process can be influenced by temperature and the presence of acid or base. For many oxetane-carboxylic acids, this isomerization can occur even at room temperature or upon gentle heating, highlighting their inherent instability. acs.org

    Interestingly, the corresponding lithium salt, this compound, is generally more stable and less prone to this spontaneous isomerization. smolecule.com This suggests that the lithium cation plays a role in stabilizing the carboxylate and reducing its nucleophilicity for an intramolecular attack. However, under specific conditions, the rearrangement to a lactone can still be induced. The resulting lactone from the rearrangement of 2-(oxetan-3-yl)acetate would be a six-membered ring, a derivative of a tetrahydropyran-2-one.

    The stereochemical outcome of the isomerization of oxetane derivatives is a critical aspect of their reactivity. The ring-opening and subsequent ring-closing to form a lactone can proceed with either retention or inversion of stereochemistry at the reacting centers. The specific stereochemical pathway is dependent on the reaction mechanism.

    For instance, in the intramolecular rearrangement of an oxetane-carboxylic acid, if the reaction proceeds through a concerted SN2-type mechanism where the carboxylate attacks a carbon of the oxetane ring, an inversion of configuration at that carbon would be expected. The stereochemistry of the final lactone product is therefore directly linked to the stereochemistry of the starting oxetane and the mechanism of the rearrangement. ua.es The presence of the lithium ion can influence the transition state geometry and thus play a role in the stereocontrol of the reaction. researchgate.net

    Reactivity of the Lithium Carboxylate Moiety

    Nucleophilic Substitution Reactions Facilitated by the Lithium Ion

    The lithium ion in this compound can act as a Lewis acid, activating electrophiles and facilitating nucleophilic attack by the carboxylate oxygen or another external nucleophile. While the carboxylate itself is a relatively weak nucleophile, its reactivity can be enhanced in certain contexts.

    More significantly, the entire this compound molecule can participate in nucleophilic substitution reactions where the 2-(oxetan-3-yl)acetyl group is transferred to an electrophilic substrate. The lithium ion plays a crucial role in these reactions by coordinating with the electrophile, thereby increasing its reactivity towards the nucleophilic carboxylate. This type of reaction is valuable in organic synthesis for the introduction of the oxetane-containing acetyl moiety into other molecules. smolecule.com

    For example, in reactions with alkyl halides, the carboxylate can displace the halide to form an ester. The lithium ion would coordinate to the halogen atom, facilitating its departure as a leaving group.

    Enolate Chemistry and Carbon-Carbon Bond Formation

    The reactivity of this compound is significantly defined by its ability to form an enolate. Enolates are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com The deprotonation of the α-carbon (the carbon adjacent to the carbonyl group) of the acetate (B1210297) moiety generates a lithium enolate. This enolate is a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group. wikipedia.org This delocalization enhances its stability and modulates its nucleophilicity. The formation of this enolate is a critical step that precedes a variety of important bond-forming reactions. smolecule.comwikipedia.org

    The lithium enolate of 2-(oxetan-3-yl)acetate can participate in Aldol (B89426) reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. smolecule.comresearchgate.net In an Aldol reaction, the enolate attacks the carbonyl carbon of an aldehyde or ketone, forming a β-hydroxy ester after protonation. researchgate.netscribd.com The stereochemical outcome of these reactions is of paramount importance, as the formation of new stereocenters can be controlled. wiley-vch.denih.gov The stereocontrol in Aldol reactions involving lithium enolates is influenced by factors such as the geometry of the enolate (E or Z), the nature of the solvent, and the presence of additives. nih.gov Research into the Aldol reactions of similar lithium enolates has demonstrated that high levels of stereocontrol can be achieved, leading to the synthesis of specific diastereomers. nih.gov For instance, the asymmetric Aldol reaction of lithium enolates with chiral aldehydes or ketones can proceed with a high degree of stereocontrol, determined by the configuration of the reactants. nih.gov

    A deconjugative aldol-cyclization sequence has been developed for the construction of cyclic ethers, which involves the formation of a dienolate followed by a kinetic aldol reaction at the α-position. acs.org This generates a species with a homoallylic moiety that can undergo iodine-mediated cyclization to afford oxetane derivatives. acs.org This method provides access to these compounds in two steps with excellent relative stereocontrol of the resulting four stereocenters. acs.org

    Claisen condensations represent another significant application of the enolate of this compound in the synthesis of complex molecules. smolecule.com This reaction involves the condensation of two ester molecules, where one acts as the enolate nucleophile and the other as the electrophile. libretexts.orgopenstax.org The reaction results in the formation of a β-keto ester, a valuable synthetic intermediate. libretexts.orgopenstax.org The mechanism is similar to the Aldol condensation but involves an ester enolate. libretexts.orgopenstax.org The use of a full equivalent of base is often necessary to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting ester. libretexts.org This powerful carbon-carbon bond-forming reaction allows for the construction of intricate molecular architectures.

    The enolate of this compound can also be employed in Mannich reactions to synthesize β-amino esters, which are precursors to amino acids and other amine-containing compounds. smolecule.com The Mannich reaction is a three-component condensation involving an aldehyde (that is not enolizable), a primary or secondary amine, and an enolizable carbonyl compound, in this case, the lithium enolate. organic-chemistry.org The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which then acts as the electrophile and is attacked by the enolate. organic-chemistry.org This reaction is a versatile tool for introducing aminomethyl groups. organic-chemistry.org For example, a domino reaction involving the addition of a methyl 2-(oxetan-3-yl)acetate titanium enolate to chiral tert-butanesulfinyl ketimines, followed by an intramolecular oxetane ring-opening, has been reported to produce highly-substituted pyrrolidine (B122466) ring systems with three contiguous stereogenic centers. researchgate.net

    Oxidation and Reduction Pathways of this compound

    Oxidative Transformations and Diversification of Reaction Products

    This compound can undergo oxidation reactions, leading to a variety of products depending on the oxidizing agent and reaction conditions. smolecule.com The oxetane ring itself can be a site of oxidation, potentially leading to ring-opened products or the formation of derivatives with higher oxidation states. For instance, subsequent oxidation of 2-substituted oxetan-3-ones can be used to convert these intermediates into other valuable compounds.

    Reductive Pathways for Functional Group Interconversion

    Reduction of this compound offers a pathway for functional group interconversion. The ester functionality can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride. Furthermore, the synthesis of 2-(Oxetan-3-yl)acetic acid has been achieved through the reduction of this compound followed by acidification. Enantioselective reduction of related β-halo ketones using lithium borohydride (B1222165) modified with N,N′-dibenzoylcystine has been shown to produce enantioenriched 2-aryl substituted oxetanes. researchgate.net The reduction of 2-substituted oxetan-3-ones, which can be prepared via metalated hydrazones, followed by acetylation, is a method used to determine the enantiomeric excess of the products. acs.orgnih.gov

    Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

    High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

    High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise three-dimensional structure of molecules in solution. For Lithium 2-(oxetan-3-yl)acetate, both ¹H and ¹³C NMR would provide critical information regarding the connectivity and chemical environment of each atom.

    In ¹H NMR spectroscopy of oxetane (B1205548) derivatives, the protons on the four-membered ring typically exhibit distinct chemical shifts and coupling patterns that are highly dependent on their stereochemical relationship and the ring's puckered conformation. researchgate.netacs.org The diastereotopic methylene (B1212753) protons of the oxetane ring are expected to appear as complex multiplets due to both geminal and vicinal coupling. mdpi.com The methylene protons of the acetate (B1210297) group and the methine proton on the oxetane ring would also show characteristic signals.

    ¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom. The carbons of the oxetane ring are typically found in a specific region of the spectrum, and their exact shifts can offer further clues about the ring strain and substituent effects. nih.gov The carbonyl carbon of the acetate group would appear at a characteristic downfield shift.

    Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on related structures and are subject to experimental verification.)

    Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
    Oxetane CH₂ (C2, C4)4.50 - 4.80 (m)75 - 80
    Oxetane CH (C3)3.50 - 3.80 (m)35 - 40
    Acetate CH₂2.40 - 2.60 (d)40 - 45
    Acetate C=O-175 - 180

    Mass Spectrometry (MS) Techniques for Molecular Structure Confirmation and Fragmentation Pattern Analysis

    Mass spectrometry is a powerful technique for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique, allowing for the detection of the intact lithiated molecule or its adducts. nih.gov

    High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of the parent ion with high accuracy, thus confirming the molecular formula C₅H₇LiO₃. nih.gov

    Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CAD) of the precursor ion, would provide valuable structural insights. The fragmentation of lithiated carboxylates often yields characteristic neutral losses and fragment ions that can be used to deduce the structure. nih.gov For this compound, expected fragmentation pathways could include the loss of CO₂, the cleavage of the oxetane ring, and the loss of the entire acetate side chain. The fragmentation of the oxetane ring itself can lead to characteristic neutral losses, such as ethene or formaldehyde, depending on the cleavage pathway.

    Table 2: Expected Mass Spectrometry Data for this compound

    Ionm/z (Expected)MethodInformation Provided
    [M+Li]⁺129.06ESI-MSMolecular weight confirmation
    [M+H]⁺123.05ESI-MSMolecular weight confirmation
    C₅H₇O₃⁻115.04ESI-MS (-)Anion detection
    Fragment IonsVariousMS/MSStructural elucidation

    Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization and Functional Group Identification

    Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

    The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the asymmetric stretching vibration of the carboxylate group (COO⁻), typically observed in the region of 1550-1650 cm⁻¹. researchgate.net The symmetric stretch would appear at a lower frequency. The characteristic C-O-C stretching vibrations of the oxetane ring are expected in the fingerprint region, usually around 950-1150 cm⁻¹. umanitoba.carsc.org The C-H stretching vibrations of the methylene and methine groups would be observed around 2850-3000 cm⁻¹.

    Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. mdpi.com The symmetric vibrations of the molecule, such as the breathing mode of the oxetane ring, would likely give rise to strong Raman signals. acs.org The combination of IR and Raman data provides a more complete vibrational profile of the molecule. mdpi.com

    Table 3: Key Infrared Absorption Bands for this compound

    Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
    Carboxylate (COO⁻)Asymmetric Stretch1550 - 1650
    Carboxylate (COO⁻)Symmetric Stretch1300 - 1420
    Oxetane (C-O-C)Asymmetric Stretch950 - 1150
    C-H (Aliphatic)Stretch2850 - 3000

    X-ray Crystallography for Solid-State Structure Determination and Bond Parameter Analysis

    Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. Obtaining a suitable single crystal of this compound would be a critical first step.

    The crystal structure would reveal the coordination environment of the lithium ion, which could be coordinated to the carboxylate oxygen atoms and potentially to the oxygen atom of the oxetane ring, possibly forming a coordination polymer. acs.orgcore.ac.uk The analysis would also precisely define the puckering of the oxetane ring and the conformation of the acetate side chain. acs.org Intermolecular interactions, such as hydrogen bonding (if any residual protic solvent is present) and ionic interactions, would be clearly delineated, providing insights into the crystal packing. iucr.org

    Table 4: Illustrative X-ray Crystallographic Parameters for an Oxetane Derivative (Note: Data is for a representative oxetane-containing compound and serves as an example.) acs.org

    ParameterValue
    Crystal SystemOrthorhombic
    Space GroupP2₁2₁2₁
    C-O Bond Length (Oxetane)1.46 Å
    C-C Bond Length (Oxetane)1.53 Å
    C-O-C Bond Angle (Oxetane)90.2°
    C-C-C Bond Angle (Oxetane)84.8°

    Chromatographic Techniques (e.g., HPLC, GC) for Purity Profiling and Separation Science

    Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any starting materials, byproducts, or degradation products.

    High-Performance Liquid Chromatography (HPLC) would be a primary tool for purity analysis. researchgate.net Given the ionic nature of the compound, a reversed-phase column with an ion-pairing reagent or a hydrophilic interaction liquid chromatography (HILIC) column could be employed. rsc.org A UV detector would be suitable if the compound possesses a chromophore, or an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) could be used for universal detection. Coupling HPLC with mass spectrometry (LC-MS) would allow for the identification of any impurities. rsc.org

    Gas Chromatography (GC) is generally less suitable for non-volatile salts like this compound. However, derivatization of the corresponding acid (2-(oxetan-3-yl)acetic acid) to a more volatile ester could allow for GC-based analysis of the organic part of the molecule. mdpi.com

    Ion chromatography (IC) is another powerful technique for the analysis of ionic species. It could be used to quantify the lithium content and to detect any anionic impurities. lcms.cz

    Table 5: Chromatographic Methods for the Analysis of this compound and Related Compounds

    TechniqueColumn TypeDetectorApplication
    HPLCReversed-Phase C18UV/ELSD/CADPurity assessment, quantification
    HPLCHILICUV/ELSD/CADSeparation of polar compounds
    LC-MSVariousMass SpectrometerImpurity identification
    ICAnion-exchangeConductivityAnion analysis, lithium quantification

    Computational Chemistry and Theoretical Modeling of Lithium 2 Oxetan 3 Yl Acetate

    Quantum Mechanical Studies of Electronic Structure, Bonding, and Charge Distribution

    A hypothetical data table from such a study might look like this:

    Atom/Group Calculated Mulliken Charge (a.u.) Bond Calculated Bond Length (Å)
    Li+0.95Li–O (carboxylate)1.85
    O (carboxylate)-0.78C=O (carboxylate)1.25
    O (carboxylate)-0.75C–O (carboxylate)1.30
    O (oxetane)-0.45C–O (oxetane)1.45

    Note: The data in this table is hypothetical and for illustrative purposes only, pending actual computational studies.

    Elucidation of Reaction Mechanisms and Transition States through Computational Methods

    Computational methods are instrumental in mapping out the potential energy surfaces of chemical reactions. For Lithium 2-(oxetan-3-yl)acetate, this could involve studying its synthesis, decomposition pathways, or its reactions with other molecules. By locating the transition state structures and calculating their energies, chemists can determine the activation energies and reaction rates. This would be particularly interesting for reactions involving the strained oxetane (B1205548) ring, such as ring-opening polymerizations.

    Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

    While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound would reveal its preferred three-dimensional shapes (conformational analysis) and how it moves and flexes at different temperatures. Furthermore, by including solvent molecules in the simulation, one could study the solvation structure around the lithium ion and the acetate (B1210297) group, providing insights into its solubility and behavior in different media.

    Prediction of Spectroscopic Parameters and Validation with Experimental Data

    Computational chemistry can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These theoretical spectra can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound. For this compound, predicting the characteristic IR stretches of the carboxylate group and the oxetane ring would be a key step.

    A hypothetical comparison of calculated and experimental data might be presented as follows:

    Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
    C=O stretch (carboxylate)1720To be determined
    C–O–C stretch (oxetane)980To be determined

    Note: The data in this table is hypothetical and for illustrative purposes only.

    Theoretical Insights into Reactivity Trends and Selectivity Control

    By analyzing the electronic structure and frontier molecular orbitals (HOMO and LUMO), computational models can predict the reactivity of a molecule. For this compound, this could help in understanding its potential as a building block in organic synthesis. For instance, the analysis could predict whether a reaction is likely to occur at the carboxylate group or the oxetane ring, thus guiding the design of selective chemical transformations.

    Strategic Applications in Contemporary Organic Synthesis

    Role as a Nucleophilic Acylating Agent in Diverse Organic Reactions

    Lithium 2-(oxetan-3-yl)acetate serves as a potent nucleophilic acylating agent, a role facilitated by its capacity to form reactive enolates. smolecule.com This reactivity is harnessed in a variety of fundamental carbon-carbon bond-forming reactions, enabling the construction of intricate molecular frameworks with specific functionalities. smolecule.com

    The compound's utility is particularly noted in several key organic transformations:

    Claisen Condensations: In this reaction, the enolate generated from this compound can react with an ester, leading to the formation of β-keto esters. This transformation is a cornerstone in the synthesis of various organic molecules. smolecule.com

    Mannich Reactions: As a component in the Mannich reaction, it can react with an aldehyde and an amine to produce β-amino carbonyl compounds, which are important precursors for many biologically active molecules. smolecule.com

    Aldol (B89426) Reactions: The formation of enolates from this compound makes it a valuable participant in aldol reactions, where it adds to a carbonyl compound to create β-hydroxy esters. This reaction is fundamental for constructing complex carbon skeletons. smolecule.com

    The lithium ion in the compound can also facilitate nucleophilic substitutions, further expanding its utility as an intermediate in organic synthesis. smolecule.com

    Reaction TypeRole of this compoundResulting Functional Group
    Claisen CondensationNucleophilic Acylating Agentβ-keto ester
    Mannich ReactionEnolate Componentβ-amino carbonyl
    Aldol ReactionEnolate Componentβ-hydroxy ester

    Utilization as a Versatile Synthetic Intermediate for Complex Molecules

    The unique structural features of this compound make it a sought-after intermediate in the synthesis of complex and biologically relevant molecules. smolecule.com The oxetane (B1205548) ring, once considered a synthetic curiosity, is now recognized for its ability to confer desirable physicochemical properties, such as improved metabolic stability and solubility, when incorporated into larger molecules.

    Its application as a synthetic intermediate is highlighted by its role as a precursor to 2-(oxetan-3-yl)acetic acid, which is obtained through the reduction of the lithium salt followed by acidification. This carboxylic acid derivative is valued in medicinal chemistry for its unique stereoelectronic properties. The ability of this compound to be readily converted into other functional groups underscores its versatility as a starting material for more elaborate molecular structures. smolecule.com

    Building Block for Advanced Molecular Architectures

    The incorporation of the oxetane moiety is a growing strategy in the design of advanced molecular architectures, and this compound provides a direct entry point for this structural unit.

    The oxetane ring of this compound can serve as a foundational element in the construction of more complex heterocyclic systems. The inherent ring strain of the oxetane can be a driving force for subsequent chemical transformations, allowing for the synthesis of novel spirocyclic and fused ring systems. While specific examples starting directly from the lithium salt are not extensively documented in readily available literature, the general principle of using functionalized oxetanes to build larger heterocyclic scaffolds is well-established. For instance, the related compound, 2-(oxetan-3-yl)acetic acid, can undergo reactions to form diverse functionalized derivatives.

    The development of stereoselective reactions is a central theme in modern organic synthesis. While direct stereocontrolled reactions utilizing this compound are an area of ongoing research, related methodologies highlight the potential for achieving high levels of stereocontrol in the synthesis of oxetane-containing molecules. For example, asymmetric synthesis strategies have been developed for 2-substituted oxetan-3-ones, which are structurally related to the acetate (B1210297). acs.org These methods often involve the use of chiral auxiliaries to direct the stereochemical outcome of reactions that introduce substituents onto the oxetane ring. Such approaches could potentially be adapted to reactions involving this compound to construct complex carbon frameworks with defined stereochemistry.

    Design and Synthesis of Derivatives with Tunable Reactivity and Selectivity

    The modification of the core structure of this compound allows for the synthesis of derivatives with tailored chemical properties. By introducing various substituents on the oxetane ring or modifying the acetate functionality, chemists can fine-tune the reactivity and selectivity of the molecule for specific applications.

    Exploration of Lithium 2 Oxetan 3 Yl Acetate in Materials Science Research

    Precursor in Advanced Polymer Synthesis

    The presence of both a lithium carboxylate and an oxetane (B1205548) ring in one molecule makes Lithium 2-(oxetan-3-yl)acetate a promising candidate for advanced polymer synthesis. The lithium acetate (B1210297) moiety could potentially initiate or mediate polymerization, while the oxetane ring is a well-known monomer for ring-opening polymerization.

    Development of Novel Polymer Architectures with Tailored Properties

    This compound could serve as a unique building block for creating polymers with novel architectures. The lithium carboxylate group can act as an initiator for the polymerization of various monomers, such as acrylates or epoxides. Simultaneously, the oxetane ring can undergo cationic ring-opening polymerization to form a polyether backbone. wikipedia.org This dual functionality could be harnessed to synthesize graft copolymers or block copolymers with distinct properties derived from the different polymer chains.

    For instance, one could envision the synthesis of a polymer with a polyether main chain and polyester (B1180765) or polyacrylate side chains. The properties of such a polymer, including its solubility, thermal stability, and mechanical strength, could be precisely tuned by controlling the lengths of the main and side chains.

    Table 1: Potential Polymer Architectures from this compound

    Polymer ArchitectureSynthetic StrategyPotential Properties
    Graft CopolymersInitiation from the lithium carboxylate followed by ring-opening of the oxetane.Tunable hydrophilicity/hydrophobicity, improved mechanical strength.
    Block CopolymersSequential polymerization of different monomers initiated by the lithium salt.Self-assembly into nanoscale structures, thermoplastic elastomeric behavior.
    Star PolymersUse of a multifunctional core with subsequent polymerization involving the oxetane.Low viscosity, high functionality.

    This table presents hypothetical polymer architectures and properties based on the known reactivity of the functional groups in this compound, as specific experimental data for this compound is not widely available.

    Investigation of Polymerization Kinetics and Mechanisms

    The polymerization involving this compound would likely proceed via a cationic ring-opening mechanism for the oxetane moiety, often initiated by Lewis or Brønsted acids. wikipedia.orgnih.gov The lithium salt itself can act as a Lewis acid to initiate this process. nih.govresearchgate.net The kinetics of such a polymerization would be influenced by factors such as the concentration of the initiator, the monomer concentration, the solvent polarity, and the temperature.

    Understanding the polymerization kinetics is crucial for controlling the molecular weight and molecular weight distribution of the resulting polymers, which in turn dictate their macroscopic properties. For example, a living polymerization, where chain termination and transfer reactions are absent, would allow for the synthesis of well-defined block copolymers. acs.org

    Component in the Development of Next-Generation Ionic Liquids

    Ionic liquids, which are salts with melting points below 100°C, have garnered significant attention as non-volatile and non-flammable electrolytes for batteries and other electrochemical devices. researchgate.net The incorporation of lithium ions is essential for their use in lithium-ion batteries. While not an ionic liquid on its own, this compound could be a key additive in ionic liquid formulations.

    The oxetane ring could potentially be polymerized in situ to create a solid or gel polymer electrolyte, which would enhance the safety and stability of the battery. The lithium ions would provide the necessary charge carriers for battery operation. Research on similar systems has shown that poly(oxetane)-based electrolytes can be created using lithium salts as initiators. nih.gov Brønsted acid ionic liquids have also been used to catalyze the ring-opening of oxetanes. sci-hub.sesci-hub.se

    Table 2: Potential Role of this compound in Ionic Liquid Electrolytes

    PropertyPotential Contribution of this compound
    Ionic ConductivityProvides mobile Li+ ions for charge transport.
    SafetyIn-situ polymerization of the oxetane ring can form a solid or gel electrolyte, reducing flammability.
    Interfacial StabilityThe polymer matrix formed could create a stable interface with the electrodes.

    This table outlines the prospective contributions of this compound to ionic liquid electrolytes based on the characteristics of its functional groups, pending specific experimental validation.

    Integration into Hybrid Materials and Nanocomposites for Enhanced Functionality

    Hybrid materials and nanocomposites, which combine organic and inorganic components at the nanoscale, often exhibit synergistic properties that are superior to those of the individual components. This compound could be integrated into such materials to impart specific functionalities.

    For example, the carboxylate group can chelate to metal oxide nanoparticles, effectively grafting the oxetane moiety onto their surface. Subsequent polymerization of the oxetane could then lead to the formation of a polymer shell around the inorganic core. This core-shell architecture could enhance the dispersibility of the nanoparticles in a polymer matrix, leading to nanocomposites with improved mechanical and thermal properties.

    Functionalization of Surfaces and Nanomaterials for Specific Applications

    The reactivity of the oxetane ring and the coordinating ability of the lithium carboxylate make this compound a versatile tool for the functionalization of surfaces and nanomaterials. acs.org Surfaces such as silicon wafers or metal oxides could be modified by reacting surface hydroxyl groups with the compound, thereby introducing lithium ions and oxetane rings.

    This surface modification could be used to alter the surface energy, wettability, and chemical reactivity of the material. For instance, the functionalized surface could serve as a platform for the subsequent grafting of polymers or other molecules, leading to the development of sensors, catalysts, or biocompatible coatings. The ability to introduce functional groups onto nanomaterials is a key strategy for enhancing their properties for applications in energy storage and catalysis. nih.gov

    Catalytic Applications of Lithium 2 Oxetan 3 Yl Acetate

    Investigation as a Promoter or Ligand in Various Organic Transformations

    There is currently no available research in the public domain that investigates or documents the use of Lithium 2-(oxetan-3-yl)acetate as a promoter or a ligand in organic synthesis. Scientific literature has not reported its application in well-known catalytic reactions where promoters or ligands are commonly employed to enhance reaction rates, selectivity, or catalyst stability.

    Role in Lewis Acid Catalysis and Substrate Activation

    The potential role of this compound in Lewis acid catalysis has not been described in published research. The lithium cation, in theory, could function as a Lewis acid; however, no studies have specifically explored this property for this particular compound in the context of activating substrates for chemical reactions.

    Development of Chiral Catalysts from this compound Derivatives

    The development of chiral catalysts derived from this compound has not been reported. While the oxetane (B1205548) ring offers a scaffold that could potentially be modified to create chiral environments, no research has been published on the synthesis or application of such chiral derivatives in asymmetric catalysis.

    Strategies for Heterogeneous Catalysis Utilizing Supported this compound Species

    There are no documented strategies for the immobilization of this compound onto solid supports for use in heterogeneous catalysis. Research on creating supported catalysts from this compound, which would facilitate catalyst recovery and reuse, is not present in the available scientific literature.

    Interactions and Compatibility Studies of Lithium 2 Oxetan 3 Yl Acetate

    Chemical Compatibility with Common Reagents, Solvents, and Reaction Environments

    The chemical compatibility of Lithium 2-(oxetan-3-yl)acetate is largely dictated by the reactivity of its two primary functional components: the lithium carboxylate group and the oxetane (B1205548) ring. The strained oxetane ring, in particular, is susceptible to ring-opening reactions, especially under acidic conditions.

    Acids: Strong and even mild acids can promote the protonation of the oxetane oxygen, which activates the ring towards nucleophilic attack and subsequent cleavage. Therefore, acidic environments should generally be avoided when working with this compound to maintain the integrity of the oxetane ring.

    Bases: The compound exhibits greater stability in the presence of bases. The carboxylate group is already deprotonated, and the oxetane ring is generally not susceptible to attack by common bases under standard conditions. However, very strong bases in combination with nucleophiles could potentially lead to undesired reactions.

    Nucleophiles and Electrophiles: The oxetane ring can react with strong nucleophiles, leading to ring-opening. This reactivity is enhanced in the presence of Lewis acids. The carboxylate group can act as a nucleophile in certain reactions.

    Solvents: The choice of solvent is critical for the stability and reactivity of this compound. Protic solvents, especially acidic ones, can facilitate the degradation of the oxetane ring. Aprotic solvents are generally preferred for reactions and storage.

    Interactive Data Table: Chemical Compatibility of this compound

    Reagent/Solvent ClassExamplesCompatibilityNotes
    Acids (Strong) Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄)IncompatiblePromotes rapid ring-opening of the oxetane moiety.
    Acids (Lewis) Boron trifluoride (BF₃), Aluminum chloride (AlCl₃)IncompatibleCatalyzes ring-opening reactions with nucleophiles.
    Bases (Strong) Sodium hydroxide (B78521) (NaOH), Potassium hydroxide (KOH)Generally CompatibleThe oxetane ring is relatively stable under basic conditions.
    Bases (Weak) Triethylamine, Pyridine (B92270)CompatibleGenerally well-tolerated.
    Nucleophiles Grignard reagents (e.g., MeMgBr), OrganolithiumsReactiveCan lead to ring-opening of the oxetane to form primary alcohols.
    Reducing Agents Lithium aluminum hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄)Potentially ReactiveCompatibility is dependent on reaction conditions; strong reducing agents may affect the carboxylate or oxetane ring.
    Oxidizing Agents Peroxides, PermanganatesPotentially ReactiveThe oxetane ring and the acetate (B1210297) group may be susceptible to oxidation under harsh conditions.
    Protic Solvents Water, Methanol, EthanolLimited CompatibilityMay lead to slow hydrolysis or ring-opening, especially in the presence of acidic or basic catalysts.
    Aprotic Polar Solvents Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF)Generally CompatibleGood solvents for many lithium salts; however, long-term stability in DMSO should be considered.
    Aprotic Nonpolar Solvents Tetrahydrofuran (THF), Dichloromethane (DCM)CompatibleOften used as solvents in reactions involving oxetanes.

    Stability and Degradation Pathways under Varied Storage and Reaction Conditions

    The stability of this compound is a critical factor for its storage and handling. The primary degradation

    Q & A

    Q. What are the recommended synthetic routes for Lithium 2-(oxetan-3-yl)acetate?

    this compound is typically synthesized via a two-step process:

    • Step 1 : Esterification of 2-(oxetan-3-yl)acetic acid (CAS 1310381-54-4) with an alcohol (e.g., ethyl or methyl) under acidic conditions to form the corresponding ester.
    • Step 2 : Hydrolysis of the ester followed by neutralization with lithium hydroxide to yield the lithium salt. Key intermediates like 2-(oxetan-3-yl)acetic acid are critical, and purity is ensured via column chromatography or recrystallization . Reaction monitoring via <sup>1</sup>H/<sup>13</sup>C NMR and FT-IR is essential to confirm structural integrity .

    Q. Which analytical techniques are most effective for characterizing this compound?

    • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .
    • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify proton environments and confirm the oxetane ring's presence (δ ~4.5–5.0 ppm for oxetane protons) .
    • Mass Spectrometry (HRMS) : Validates molecular weight (C5H7LiO3, theoretical 116.05 g/mol) and fragmentation patterns .

    Q. How does the oxetane ring influence the compound’s stability in aqueous solutions?

    The oxetane ring’s strain (~105° bond angles vs. 109.5° in unstrained systems) increases reactivity but reduces hydrolytic stability. Stability assays under varying pH (e.g., 4–10) and temperatures (25–60°C) are recommended, monitored via HPLC or UV-Vis spectroscopy. Buffered solutions (e.g., phosphate) mitigate degradation .

    Advanced Research Questions

    Q. What strategies optimize stereochemical control during synthesis of this compound derivatives?

    • Chiral Catalysts : Use of enantioselective organocatalysts (e.g., proline derivatives) during esterification to control axial chirality.
    • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance stereoselectivity by stabilizing transition states.
    • Kinetic Resolution : Racemic mixtures can be resolved via enzymatic hydrolysis (e.g., lipases) . Post-synthetic analysis via chiral HPLC or circular dichroism (CD) is critical .

    Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

    • DFT Calculations : Assess the oxetane ring’s strain energy (typically ~25–30 kcal/mol) and charge distribution to predict sites of nucleophilic attack.
    • Molecular Dynamics (MD) Simulations : Model solvation effects and ligand-protein interactions for drug design applications. Software like Gaussian or GROMACS is recommended .

    Q. How should researchers resolve contradictions in reported solubility data for this compound?

    • Cross-Validation : Compare solubility in DMSO, water, and ethanol using standardized protocols (e.g., shake-flask method).
    • Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies polymorphic forms affecting solubility.
    • Ionic Strength Adjustments : Study solubility in buffered vs. unbuffered systems to account for lithium ion interactions .

    Q. What mechanistic insights explain the compound’s role in facilitating ring-opening polymerizations?

    The lithium ion acts as a Lewis acid, coordinating to the oxetane oxygen and polarizing the C–O bond. This lowers the activation energy for nucleophilic attack, enabling controlled ring-opening. Kinetic studies (e.g., <sup>1</sup>H NMR reaction monitoring) and MALDI-TOF analysis of polymer end-groups are recommended .

    Methodological Notes

    • Safety Protocols : Handle oxetane derivatives under inert atmospheres (N2/Ar) due to sensitivity to moisture and oxygen. Use PPE and adhere to hazard codes (e.g., P210 for flammability) .
    • Data Reproducibility : Document reaction conditions (temperature, solvent purity, catalyst loading) meticulously to ensure reproducibility. Public databases like PubChem provide reference spectra for validation .

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